molecular formula C13H20N4O5S B1379822 4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate CAS No. 1417566-82-5

4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate

Cat. No.: B1379822
CAS No.: 1417566-82-5
M. Wt: 344.39 g/mol
InChI Key: RGSFICPWFONZEM-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate is a chemical compound with the molecular formula C13H20N4O5S and a molecular weight of 344.39 g/mol . This compound is known for its unique structure, which includes a piperazine ring substituted with an acetylphenyl group and a carboximidamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate typically involves the reaction of 4-acetylphenylpiperazine with cyanamide under acidic conditions to form the carboximidamide group. The reaction is then followed by the addition of sulfuric acid to obtain the sulfate salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylphenyl)piperazine-1-carboximidamide sulfate
  • 4-(4-Chlorophenyl)piperazine-1-carboximidamide sulfate
  • 4-(4-Nitrophenyl)piperazine-1-carboximidamide sulfate

Comparison

4-(4-Acetylphenyl)piperazine-1-carboximidamide sulfate is unique due to the presence of the acetyl group, which imparts distinct chemical and biological properties compared to its analogs. The acetyl group can influence the compound’s reactivity, solubility, and interaction with biological targets .

Properties

IUPAC Name

4-(4-acetylphenyl)piperazine-1-carboximidamide;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O.H2O4S/c1-10(18)11-2-4-12(5-3-11)16-6-8-17(9-7-16)13(14)15;1-5(2,3)4/h2-5H,6-9H2,1H3,(H3,14,15);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSFICPWFONZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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